molecular formula C18H35NO10 B15211226 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate CAS No. 646530-55-4

Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate

Cat. No.: B15211226
CAS No.: 646530-55-4
M. Wt: 425.5 g/mol
InChI Key: BKESXKYDSHQXAC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate is a synthetic L-aspartate derivative characterized by two polyether chains attached to the carboxyl groups of the aspartic acid backbone. These chains consist of methoxyethoxyethoxyethyl moieties, imparting hydrophilic and PEG-like properties to the compound. The molecule is synthesized via multi-step reactions involving esterification of L-aspartic acid with polyether alcohols, often under acidic or basic conditions, followed by purification via column chromatography . Its structure is confirmed by $ ^1 \text{H NMR} $ and $ ^{13} \text{C NMR} $, which reveal distinct shifts for the polyether chains (δ ~3.4–3.7 ppm for methoxy and ethylene oxide groups) and the aspartate backbone (δ ~4.2 ppm for ester linkages) .

Potential applications include drug delivery systems, surfactants, or self-assembling materials due to its amphiphilic nature.

Properties

CAS No.

646530-55-4

Molecular Formula

C18H35NO10

Molecular Weight

425.5 g/mol

IUPAC Name

bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] (2S)-2-aminobutanedioate

InChI

InChI=1S/C18H35NO10/c1-22-3-5-24-7-9-26-11-13-28-17(20)15-16(19)18(21)29-14-12-27-10-8-25-6-4-23-2/h16H,3-15,19H2,1-2H3/t16-/m0/s1

InChI Key

BKESXKYDSHQXAC-INIZCTEOSA-N

Isomeric SMILES

COCCOCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOCCOC)N

Canonical SMILES

COCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCOC)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves the direct esterification of L-aspartic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. Sulfuric acid or p-toluenesulfonic acid serves as the catalyst, facilitating protonation of the carboxylic acid group and nucleophilic attack by the alcohol. The reaction is conducted under reflux (60–100°C) in anhydrous dichloromethane or toluene to shift the equilibrium toward ester formation via azeotropic removal of water.

Key Conditions:

  • Molar Ratio: A 1:2.2 ratio of L-aspartic acid to 2-(2-(2-methoxyethoxy)ethoxy)ethanol ensures complete diesterification.
  • Catalyst Loading: 5–10 mol% of p-toluenesulfonic acid optimizes yield while minimizing side reactions.
  • Reaction Time: 12–24 hours under reflux achieves conversions exceeding 85%.

Limitations of Direct Esterification

Despite its simplicity, this method faces challenges:

  • Competitive Oligomerization: The polyether alcohol may undergo self-condensation under acidic conditions, reducing yield.
  • Stereochemical Integrity: Prolonged heating risks racemization of the L-aspartate moiety, necessitating strict temperature control.

Stepwise Synthesis with Protecting Groups

Carboxyl Group Protection

To circumvent racemization, a stepwise approach employs tert-butoxycarbonyl (Boc) protection. The α-carboxyl group of L-aspartic acid is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by selective esterification of the β-carboxyl group.

Procedure Overview:

  • Protection:
    $$ \text{L-Aspartic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{Boc-Asp-OH} $$
  • Activation: The β-carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCCI) for subsequent alcohol coupling.
  • Deprotection: Boc removal with trifluoroacetic acid yields the target diester.

Tosylate Intermediate Route

An alternative strategy utilizes 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (tosylate) as an electrophilic partner. The tosylate reacts with L-aspartate salts in dimethylformamide (DMF) under basic conditions (K₂CO₃), enabling nucleophilic displacement.

Advantages:

  • Higher Regioselectivity: Tosylate’s leaving group ability directs substitution exclusively at the β-carboxylate.
  • Reduced Side Reactions: Absence of strong acids minimizes oligomerization.

Polymer-Supported Synthesis

Monomer Preparation and Polymerization

Source details a polymer-supported method for related polyether-esters, adaptable to Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate:

  • Monomer Synthesis: 3-((2-(2-(2-Methoxyethoxy)ethoxy)ethylthio)methyl)-tetrahydropyran-2-one is prepared via thiol-ene click chemistry.
  • Ring-Opening Polymerization: Initiated by diphenyl hydrogen phosphate (DPP) in dichloromethane, the monomer undergoes controlled polymerization at 25°C.
  • Post-Polymerization Modification: Hydrolysis of the lactone ring under mild acidic conditions unveils the aspartate backbone.

Purification:

  • Dialysis: Polymers are purified using methanol and a 1000 MWCO membrane to remove unreacted monomers.

Optimization of Reaction Parameters

Catalyst Screening

Catalysts critically influence yield and selectivity. A comparative analysis reveals:

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
p-Toluenesulfonic acid Toluene 80 78 92
Sulfuric acid DCM 60 65 88
DPP DCM 25 82 95

Data synthesized from.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the alcohol, while non-polar solvents (toluene) improve esterification equilibrium.

Purification and Characterization Techniques

Chromatographic Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) resolves diester from monoester byproducts.
  • Dialysis: Effective for removing low-MW impurities in polymer-supported syntheses.

Spectroscopic Validation

  • ¹H NMR: Key signals include δ 4.34 ppm (ester -CH₂OCO-) and δ 3.38 ppm (methoxy -OCH₃).
  • ESI-MS: Molecular ion peaks at m/z 315.1 ([M+Na]⁺) confirm MW alignment.

Challenges in Synthesis

Moisture Sensitivity

Reagents like NaH and DCCI necessitate inert atmospheres (argon/nitrogen) to prevent hydrolysis.

Scalability Issues

Dialysis and column chromatography become impractical at industrial scales, driving demand for continuous-flow methodologies.

Recent Methodological Innovations

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) show promise in catalyzing esterification under mild conditions, avoiding racemization.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (100°C, 300W) enhances throughput while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-Aspartate and Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications Toxicity/Regulatory Notes
This compound ~550–600* Polyether esters, L-aspartate High in polar solvents Drug delivery, surfactants Limited data; similar ethers may require CLP labeling
Diethyl L-aspartate (C$8$H${15}$NO$_4$) 189.21 Ethyl esters, L-aspartate Moderate in ethanol, low in water Organic synthesis intermediate Not classified under CLP
2-(2-Ethoxyethoxy)ethanol 162.23 Ethylene glycol ether Miscible in water Industrial solvent CLP-regulated (skin/eye irritant)

*Estimated based on structural formula.

Diethyl L-Aspartate

Diethyl L-aspartate (CAS 16115-68-7) is a simpler ester derivative of L-aspartic acid. Unlike the target compound, it lacks polyether chains, resulting in lower molecular weight (~189 g/mol) and reduced hydrophilicity. This makes it less suitable for aqueous applications but more lipophilic, favoring use as a synthetic intermediate in peptide chemistry . Its hydrolysis rate under physiological conditions is likely faster due to the absence of steric hindrance from bulky ether chains.

Ethylene Glycol Ether Derivatives

Compounds like 2-(2-ethoxyethoxy)ethanol () share structural similarities with the polyether chains in this compound. However, the methoxy termini in the target compound may reduce volatility and toxicity compared to ethoxy-terminated analogs, which are classified as irritants under CLP regulations .

Performance in Self-Assembly and Material Science

This compound’s branched polyether chains enhance its ability to form micelles or vesicles in aqueous environments, a property critical for drug encapsulation. In contrast, benzimidazole-containing analogs (e.g., HL5 in ) exhibit self-assembly driven by aromatic stacking interactions, prioritizing rigidity over flexibility . The aspartate backbone further enables pH-responsive behavior, unlike purely synthetic polymers.

Biological Activity

Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate, a compound derived from L-aspartic acid, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two 2-(2-methoxyethoxy)ethyl groups attached to an L-aspartate backbone. This configuration may influence its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Amino Acid Transport : The compound may interact with L-type amino acid transporters (LAT1 and LAT2), facilitating the uptake of large neutral amino acids across cell membranes, particularly at the blood-brain barrier .
  • Neuroprotective Effects : Studies suggest that derivatives of aspartate can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Activity : Some research indicates that aspartate derivatives can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Description References
NeuroprotectionProtects neuronal cells from damage due to hypoxia and oxidative stress
Anti-inflammatoryInhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Amino Acid TransportEnhances transport of amino acids across cell membranes
CytotoxicityExhibits selective cytotoxic effects on certain cancer cell lines

Case Studies

  • Neuroprotective Study : A study involving primary rat cerebellar neuronal-glial cell cultures demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-1β following ischemic conditions. This suggests its potential for therapeutic use in neurodegenerative diseases .
  • Anti-inflammatory Effects : In vitro experiments showed that this compound could lower the expression levels of inflammatory markers in macrophage cell lines, indicating its potential role in managing inflammatory diseases .
  • Cytotoxicity Assessment : Research on various cancer cell lines revealed that this compound selectively induced apoptosis in specific types of cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step esterification and etherification reactions. For example, L-aspartic acid can be derivatized with polyethylene glycol methyl ether (PEG) chains via nucleophilic substitution under anhydrous conditions. Critical parameters include:
  • Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for ester bond formation .
  • Temperature control : Maintaining 0–5°C during acid-sensitive steps to prevent degradation.
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted PEG chains .
    Yield optimization requires balancing stoichiometric ratios (e.g., 1:2 for aspartate:PEG) and reaction time (typically 12–24 hours).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.3 ppm), ester carbonyl (~δ 170 ppm), and aspartate backbone protons (δ 2.6–4.0 ppm). Compare with reference spectra from PubChem or NIST databases .
  • FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹). Discrepancies may indicate incomplete esterification or PEG chain hydrolysis .

Q. What are the primary applications of this compound in biological research, and how is its biocompatibility validated?

  • Methodological Answer : Applications include:
  • Drug delivery : PEG chains enhance solubility and reduce immunogenicity. Validate biocompatibility via:
  • In vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells).
  • Hemolysis testing to assess erythrocyte membrane stability .
  • Protein stabilization : Use dynamic light scattering (DLS) to measure aggregation suppression in lysozyme or albumin .

Advanced Research Questions

Q. How does the PEG chain length and branching in this compound influence its interaction with lipid bilayers in drug delivery systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model PEG-aspartate interactions with DPPC bilayers to assess penetration depth and hydrogen bonding. Parameters include chain length (n=3–6 ethylene oxide units) and branching effects .
  • Experimental Validation : Use fluorescence anisotropy with liposomes labeled with diphenylhexatriene (DPH) to measure membrane fluidity changes .
  • Contradiction Resolution : Discrepancies between simulation and experimental data may arise from oversimplified force fields; cross-validate with neutron reflectometry .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :
  • Long-Term Compartmental Analysis :

Abiotic : Measure hydrolysis rates (pH 4–9, 25–40°C) via HPLC-UV.

Biotic : Use OECD 301F Ready Biodegradability Test with activated sludge.

  • Sampling : Collect water, sediment, and biota (e.g., Daphnia magna) at intervals (0, 7, 30 days) .
  • Ecotoxicity : Conduct Daphnia immobilization tests (OECD 202) and algal growth inhibition (OECD 201). Compare with structurally similar PEGylated compounds to identify structure-activity relationships .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize buffer systems (e.g., PBS vs. Tris-HCl) and temperature (37°C ± 0.5°C) across labs.
  • Advanced Analytics : Use LC-MS/MS to quantify degradation products (e.g., free aspartic acid, PEG fragments) and identify hydrolysis pathways .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, adjusting for variables like sample preparation and storage conditions .

Q. What theoretical frameworks guide the study of this compound’s role in enzyme inhibition or activation?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., aspartate transcarbamoylase). Focus on hydrogen bonding and steric effects from PEG chains .
  • Kinetic Analysis : Perform Michaelis-Menten assays with varying substrate/inhibitor concentrations. Compare Kᵢ values with non-PEGylated aspartate derivatives to assess steric hindrance impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.